dimethyl[(1,3-thiazol-5-yl)methyl]amine
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Overview
Description
Dimethyl[(1,3-thiazol-5-yl)methyl]amine is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their aromaticity and biological activity, making them valuable in various fields such as medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[(1,3-thiazol-5-yl)methyl]amine typically involves the Hantzsch thiazole synthesis, which includes the reaction of α-halo carbonyl compounds with thioureas or thioamides . This method can be optimized using various catalysts and reaction conditions to improve yield and purity .
Industrial Production Methods
Industrial production of thiazole derivatives often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistent product quality. Common reagents include α-halo ketones and thiourea, with solvents like ethanol or methanol used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(1,3-thiazol-5-yl)methyl]amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles such as amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
Dimethyl[(1,3-thiazol-5-yl)methyl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl[(1,3-thiazol-5-yl)methyl]amine involves its interaction with various molecular targets. For instance, it can bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Imidazole: Another heterocyclic compound with similar applications in medicinal chemistry.
Oxazole: Shares structural similarities with thiazole but contains an oxygen atom instead of sulfur.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
365996-59-4 |
---|---|
Molecular Formula |
C6H10N2S |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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